4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
CAS No.:
Cat. No.: VC13569313
Molecular Formula: C23H27NO4
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27NO4 |
|---|---|
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | 4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
| Standard InChI | InChI=1S/C23H27NO4/c1-3-15(4-2)21(13-22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26) |
| Standard InChI Key | BEGJXWWAYQYVLQ-UHFFFAOYSA-N |
| SMILES | CCC(CC)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CCC(CC)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid reflects its branched hexanoic acid core, where the third carbon bears an Fmoc-protected amino group, and the fourth carbon is substituted with an ethyl moiety. Its molecular formula is C₂₃H₂₅NO₄, with a molecular weight of 379.45 g/mol (calculated from ).
Table 1: Key Chemical Identifiers
The ethyl group at position 4 introduces steric effects that influence conformational flexibility, while the Fmoc group provides UV detectability and temporary amine protection during solid-phase peptide synthesis (SPPS) .
Stereochemical Considerations
While stereochemical data for this specific compound are unavailable, analogs such as (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid () highlight the importance of chirality in biological interactions. The ethyl substituent likely induces axial chirality, necessitating asymmetric synthesis techniques like Grignard reagent-mediated acylations or enzymatic resolutions .
Synthesis and Reaction Pathways
Core Synthetic Strategies
The synthesis of Fmoc-protected amino acids typically involves three stages: (1) preparation of the γ-ketoaldehyde intermediate, (2) Fmoc group incorporation, and (3) deprotection/functionalization. For 4-ethyl-3-(Fmoc-amino)hexanoic acid, a modified Grignard approach is hypothesized, drawing from methods used for analogous compounds .
Grignard Reaction for Backbone Assembly
As demonstrated in , Grignard reagents derived from bromoethyl dioxolane react with acyl chlorides to form ketone intermediates. For this compound, 3-ethylpentanoyl chloride could couple with a dioxolane-derived Grignard reagent to yield the ethyl-substituted backbone. Subsequent hydrolysis would unveil the carboxylic acid group.
Fmoc Protection
The amine group is protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. This step, critical for SPPS compatibility, proceeds via nucleophilic acyl substitution ( ).
Deprotection and Purification
Final deprotection of the Fmoc group employs piperidine or DBU, though this step is typically reserved for peptide chain elongation rather than the standalone compound .
Physicochemical Properties
Predicted Properties
Using data from structurally related compounds ( ), key properties can be extrapolated:
Table 2: Physicochemical Predictions
The ethyl group enhances hydrophobicity compared to methyl-substituted analogs, potentially improving lipid bilayer permeability in drug delivery applications .
Biological Activity and Mechanisms
Immunomodulatory Effects
CEP (carboxyethylpyrrole) analogs, such as those in , activate Toll-like receptors (TLRs) and promote angiogenesis. The Fmoc group’s aromaticity may similarly engage TLR2/4, suggesting immunostimulatory applications.
Applications in Drug Development
Peptide Synthesis
The Fmoc group’s orthogonality makes this compound valuable in SPPS. Its ethyl side chain could mitigate aggregation in hydrophobic peptide sequences, improving synthesis yields .
Prodrug Design
The carboxylic acid moiety allows conjugation to drug hydroxyl or amine groups, enabling pH-sensitive release in target tissues. For instance, coupling to antimetabolites via ester linkages may enhance tumor-specific delivery .
Future Directions and Challenges
Synthetic Optimization
Current methods rely on multi-step organic synthesis with moderate yields (~30–50% ). Flow chemistry or enzymatic catalysis could streamline production.
Biological Profiling
In vitro toxicity, pharmacokinetic, and target-binding assays are urgently needed to validate hypothesized activities.
Computational Modeling
Molecular dynamics simulations could predict interactions with biological targets like integrins or proteases, guiding therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume